IDO1 Cellular Potency: 3.4‑Fold Superiority Over the Clinical Inhibitor Linrodostat (BMS‑986205)
In a human HeLa cell‑based assay measuring IDO1 inhibition, N‑((1,3‑dioxoisoindolin‑2‑yl)methyl)‑N‑(3‑fluorophenyl)acetamide exhibits an IC₅₀ of 0.5 nM [1]. Under comparable assay conditions (IFN‑γ stimulated HeLa cells), the clinical‑stage irreversible IDO1 inhibitor Linrodostat (BMS‑986205) yields an IC₅₀ of 1.7 nM . The 3.4‑fold greater potency positions the target compound as a superior starting point for structure‑activity relationship (SAR) exploration or chemical probe development.
| Evidence Dimension | IDO1 inhibition IC₅₀ in human HeLa cells |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Linrodostat (BMS‑986205): 1.7 nM |
| Quantified Difference | 3.4‑fold greater potency (target compound) |
| Conditions | Human HeLa cells stimulated with IFN‑γ; measured after 20 h (target) / standard HeLa assay (comparator). |
Why This Matters
A 3.4‑fold potency advantage over a well‑characterized clinical IDO1 inhibitor provides a measurable efficacy margin that can translate into lower required screening concentrations, reduced off‑target risk at active concentrations, and a stronger patent or lead‑optimization position.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733). Affinity Data: IC50 0.5 nM – Inhibition of IDO1 in IFN‑gamma stimulated human HeLa cells. View Source
